Malformins

Cell Cycle Checkpoint Cancer Sensitization Cyclic Peptide

Malformins (CAS 53571-13-4) are cyclic pentapeptide secondary metabolites from Aspergillus niger with a unique bicyclic disulfide-bonded structure. CRITICAL: Analog selection directly determines experimental outcomes—Malformin C exhibits picomolar potency (IC50=0.9 nM) in abrogating bleomycin-induced G2 arrest, >500-fold more potent than Malformin A1 (IC50=0.48 µM). Both A1 and C show ~7-8-fold selectivity for BRAF V600E-mutant melanoma vs. wild-type. Malformin A1 uniquely enhances uPA-mediated fibrinolysis independent of cytotoxicity. Verify the specific analog required for your target pathway before ordering. For R&D use only.

Molecular Formula C23H39N5O5S2
Molecular Weight 529.7 g/mol
CAS No. 53571-13-4
Cat. No. B7840196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalformins
CAS53571-13-4
Molecular FormulaC23H39N5O5S2
Molecular Weight529.7 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O
InChIInChI=1S/C23H39N5O5S2/c1-7-13(6)18-23(33)26-15-9-34-35-10-16(25-20(15)30)21(31)27-17(12(4)5)22(32)24-14(8-11(2)3)19(29)28-18/h11-18H,7-10H2,1-6H3,(H,24,32)(H,25,30)(H,26,33)(H,27,31)(H,28,29)
InChIKeyRNCGDQLZIATDOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Malformins (CAS 53571-13-4): A Cyclic Pentapeptide Mycotoxin with Potent Anti-Cancer and Pro-Fibrinolytic Activities


Malformins (CAS 53571-13-4) are a family of cyclic pentapeptides, primarily produced as secondary metabolites by the fungus *Aspergillus niger* [1]. They are characterized by a unique bicyclic structure containing a disulfide bond, crucial for their biological activity [2]. Originally identified as phytotoxins causing malformations in plants [1], malformins have emerged as compounds of significant scientific interest due to their potent and diverse bioactivities, particularly their ability to disrupt the cell cycle and induce apoptosis in various cancer cell lines [3], as well as enhance fibrinolytic activity [2]. This guide focuses on the evidence differentiating malformins, specifically the A1 and C analogs, for research and procurement decisions.

Why a Generic 'Malformin' Order is Insufficient: Critical Divergence in Potency Between Analogs


The term 'malformins' encompasses several structurally related analogs (e.g., A1, A2, B1, B2, C) that share a common pentapeptide backbone. However, assuming functional equivalence or similar potency across these analogs is a critical error for experimental design or procurement. Research demonstrates profound differences in their biological activities. For instance, the biological activity of malformin A2 was found to be questionable [1], and while malformin B1 and B2 showed identical activity [1], their potency differs from A1. Most notably, malformin C exhibits picomolar potency (IC50 = 0.9 nM) in abrogating bleomycin-induced G2 arrest, which is over 500-fold more potent than malformin A1 (IC50 = 0.48 µM) in the same assay [2]. Such stark quantitative differences render generic substitution a source of significant experimental variability and underscore the need for precise, analog-specific selection based on the required potency and target.

Quantitative Differentiation of Malformins: A Head-to-Head Evidence Guide for Analog Selection


Malformin C is >500-Fold More Potent than Malformin A1 in Abrogating Bleomycin-Induced G2 Arrest

In a direct head-to-head comparison, malformin C demonstrated a vastly superior potency compared to malformin A1 in abrogating the G2 cell cycle arrest induced by the DNA-damaging agent bleomycin. In human Jurkat T-cells, malformin C exhibited an IC50 value of 0.9 nM, whereas malformin A1 was significantly less potent with an IC50 of 0.48 µM [1]. This represents a quantitative difference of over 530-fold.

Cell Cycle Checkpoint Cancer Sensitization Cyclic Peptide

Malformin A1 Demonstrates Superior Cytotoxicity Over Cisplatin in Ovarian Cancer Cell Lines

In a direct head-to-head comparison against the standard chemotherapeutic cisplatin, malformin A1 (MA1) exhibited substantially higher cytotoxic activity against both cisplatin-sensitive (A2780s) and cisplatin-resistant (A2780cp) ovarian cancer cell lines. MA1 displayed IC50 values of 0.23 µM and 0.34 µM in A2780s and A2780cp cells, respectively, compared to cisplatin's IC50 values of 31.4 µM and 76.9 µM [1]. This indicates MA1 is over 100-fold more potent against the sensitive line and over 200-fold more potent against the resistant line.

Ovarian Cancer Chemoresistance Cytotoxicity

Malformin A1 and C Preferentially Inhibit BRAF-Mutated Melanoma Cells with a Defined Selectivity Ratio

A cell-based screening assay revealed that malformins A1 and C exhibit preferential growth inhibition against melanoma cell lines harboring the BRAF V600E mutation (WM266-4 and SK-MEL-28) compared to BRAF-wild type cells (CHL-1). For malformin A1, the IC50 against BRAF-mutant WM266-4 cells was 0.05 µM, yielding a selectivity ratio (IC50 in CHL-1 / IC50 in WM266-4) of 7.2. Malformin C showed an even higher selectivity ratio of 7.9 [1]. This class-level inference is supported by data on malformin A2 as well [2].

BRAF Mutation Melanoma Selective Cytotoxicity

Fibrinolytic Activity of Malformin A1 is Mediated by Urokinase (uPA) and is Independent of Cytotoxic Potency

Malformin A1 enhances fibrinolytic activity in human monocytoid U937 cells by increasing cell-associated urokinase-type plasminogen activator (uPA) activity. This pro-fibrinolytic effect is quantifiable: a 1.5- to 2.5-fold increase in uPA activity was observed at 1-5 µM concentrations [1]. Crucially, structure-activity relationship (SAR) studies demonstrate that this pro-fibrinolytic activity is not correlated with cytotoxicity. For instance, synthesized phenylalanine derivatives of malformin A1 retained similar pro-fibrinolytic effects but exhibited higher cytotoxicity, while Boc-Lysine derivatives showed lower cytotoxicity with retained activity [2]. This decoupling suggests the possibility of developing non-toxic fibrinolytic agents based on the malformin scaffold.

Fibrinolysis uPA Activity SAR

Validated Research Applications of Malformins Based on Quantitative Evidence


Investigating Cell Cycle Checkpoint Abrogation and Chemosensitization

Malformin C is the compound of choice for research focused on abrogating the G2/M cell cycle checkpoint. Its demonstrated picomolar potency (IC50 = 0.9 nM) in reversing bleomycin-induced G2 arrest in Jurkat cells [1] makes it an exceptionally sensitive tool for studying this specific pathway. This application is ideal for investigators seeking to understand the mechanisms of chemoresistance and develop strategies to sensitize cancer cells to DNA-damaging agents like bleomycin and cisplatin.

Selective Targeting of BRAF-Mutated Melanoma Models

Both Malformin A1 and Malformin C have been quantitatively shown to preferentially inhibit the growth of melanoma cell lines with the BRAF V600E mutation, with selectivity ratios of approximately 7-8 over wild-type cells [2]. This makes malformins valuable tool compounds for researchers studying targeted therapies for BRAF-mutant cancers. They can be used to validate screening assays, probe the RAS/RAF/MEK/ERK signaling pathway, and explore combination strategies to overcome resistance to current BRAF inhibitors.

Decoupling Fibrinolytic Activity from Cytotoxicity in Thrombosis Research

Malformin A1 is a unique starting point for thrombosis and hemostasis research due to its ability to enhance uPA-mediated fibrinolysis [3]. Critically, SAR studies have shown that its pro-fibrinolytic and cytotoxic activities are independent, with some derivatives retaining the former while losing the latter [4]. This evidence supports the use of Malformin A1 and its analogs in medicinal chemistry programs aimed at developing novel, non-toxic fibrinolytic agents for the treatment of ischemic diseases like myocardial and cerebral infarction.

Study of Apoptotic Mechanisms in Chemoresistant Ovarian Cancer

For research on ovarian cancer, particularly in the context of platinum resistance, Malformin A1 provides a potent alternative cytotoxic agent. It has shown >100-fold higher potency than cisplatin in both sensitive and resistant cell lines [5]. Its ability to induce apoptosis in resistant cells, potentially via a non-canonical pathway involving downregulation of bcl-2 and p53 [5], makes it a critical tool for studying alternative cell death mechanisms and identifying new therapeutic targets in difficult-to-treat ovarian cancer.

Quote Request

Request a Quote for Malformins

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.